molecular formula C20H22N2O2S B266947 N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine

N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine

Numéro de catalogue B266947
Poids moléculaire: 354.5 g/mol
Clé InChI: ITFVFUULKMTVSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling, and its inhibition has been shown to be effective in treating B cell malignancies.

Mécanisme D'action

N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are important for B cell survival and proliferation. N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine also induces apoptosis in B cells by activating the intrinsic pathway and inhibiting the anti-apoptotic protein Mcl-1.
Biochemical and Physiological Effects:
N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been shown to selectively inhibit BTK and have minimal off-target effects. It has also been shown to have good pharmacokinetic properties, including oral bioavailability and long half-life. In preclinical models, N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been well-tolerated and has shown anti-tumor activity at doses that are achievable in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine is its selectivity for BTK, which makes it a useful tool for studying B cell signaling pathways. However, its potency and efficacy may vary depending on the cell type and context, and it may not be effective in all B cell malignancies. Another limitation is the lack of clinical data on its safety and efficacy in humans, which may limit its translational potential.

Orientations Futures

For N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine include clinical trials in B cell malignancies, including CLL, MCL, and DLBCL. It may also be useful in combination with other anti-cancer agents, such as venetoclax and rituximab. Further studies are needed to understand its mechanism of action and potential off-target effects, as well as its efficacy in other B cell malignancies and in combination with other therapies.

Méthodes De Synthèse

The synthesis of N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine involves the reaction of 3-ethoxy-2-(2-thienylmethoxy)benzaldehyde with 3-(pyridin-3-ylmethyl)aniline in the presence of a palladium catalyst and a base. The reaction proceeds through a Suzuki-Miyaura coupling reaction, and the product is obtained in good yield and purity.

Applications De Recherche Scientifique

N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been shown to inhibit BTK signaling and induce apoptosis in B cells, leading to tumor regression. N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.

Propriétés

Nom du produit

N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine

Formule moléculaire

C20H22N2O2S

Poids moléculaire

354.5 g/mol

Nom IUPAC

N-[[3-ethoxy-2-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C20H22N2O2S/c1-2-23-19-9-3-7-17(14-22-13-16-6-4-10-21-12-16)20(19)24-15-18-8-5-11-25-18/h3-12,22H,2,13-15H2,1H3

Clé InChI

ITFVFUULKMTVSG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1OCC2=CC=CS2)CNCC3=CN=CC=C3

SMILES canonique

CCOC1=CC=CC(=C1OCC2=CC=CS2)CNCC3=CN=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.